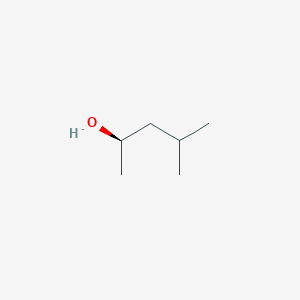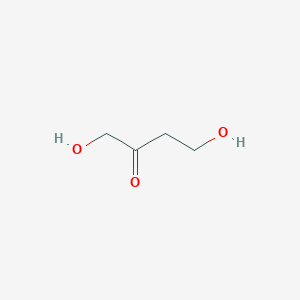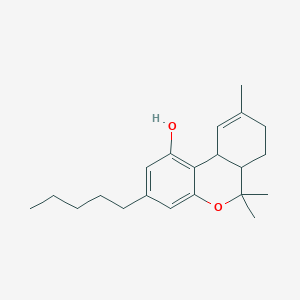![molecular formula C26H28N4O2 B091936 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate CAS No. 18178-47-7](/img/structure/B91936.png)
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate, also known as DCTQ, is a fluorescent probe that has been widely used in scientific research. DCTQ is a quinoline-based compound that exhibits strong fluorescence emission in both organic solvents and water. It has been used in various applications, including biochemical and physiological studies, as well as in the development of new drugs and therapies.
作用機序
The mechanism of action of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate is based on its ability to bind to specific biological targets and emit fluorescence upon excitation. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been shown to bind to proteins and nucleic acids, and its fluorescence emission can be used to monitor changes in the conformation and activity of these molecules. In addition, 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been used to study the binding of small molecules to proteins and nucleic acids, which can provide insights into drug development and design.
生化学的および生理学的効果
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. It does not interfere with biological processes or cause toxicity at the concentrations typically used in experiments. However, it is important to note that the effects of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate may vary depending on the specific experimental conditions and the biological system being studied.
実験室実験の利点と制限
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has several advantages for lab experiments, including its strong fluorescence emission, high sensitivity, and low toxicity. It can be used in a wide range of biological systems, including cells, tissues, and whole organisms. However, there are also some limitations to its use. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate is sensitive to pH and temperature changes, which can affect its fluorescence properties. In addition, its fluorescence can be quenched by certain molecules, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate in scientific research. One area of interest is the development of new applications for 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate in drug discovery and development. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been shown to be a useful tool in the identification and characterization of new drug targets, and it may be possible to use 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate to develop new drugs and therapies. Another area of interest is the development of new fluorescent probes based on the structure of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate. By modifying the structure of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate, it may be possible to create new probes with improved properties for use in scientific research. Finally, there is interest in the use of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate in imaging applications, including in vivo imaging of biological processes. By combining 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate with imaging technologies, it may be possible to visualize biological processes in real time, providing new insights into the workings of living systems.
合成法
The synthesis of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate involves a multi-step process that begins with the reaction of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline with ethyl chloroformate to form 2-(ethoxycarbonyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with 2,2-dicyanovinyl to form the final product, 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate. The synthesis of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been optimized to improve yield and purity, and the compound can be obtained in high purity with good yields.
科学的研究の応用
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been extensively used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has also been used to study the binding of small molecules to proteins and nucleic acids. In addition, 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate has been used in the development of new drugs and therapies, including cancer therapies and antimicrobial agents.
特性
CAS番号 |
18178-47-7 |
|---|---|
製品名 |
2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate |
分子式 |
C26H28N4O2 |
分子量 |
428.5 g/mol |
IUPAC名 |
2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C26H28N4O2/c1-18-12-24-23(14-21(18)13-20(16-27)17-28)19(2)15-26(3,4)30(24)10-11-32-25(31)29-22-8-6-5-7-9-22/h5-9,12-14,19H,10-11,15H2,1-4H3,(H,29,31) |
InChIキー |
MBGQLEMLPRDFQM-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCOC(=O)NC3=CC=CC=C3)(C)C |
正規SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCOC(=O)NC3=CC=CC=C3)(C)C |
その他のCAS番号 |
18178-47-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



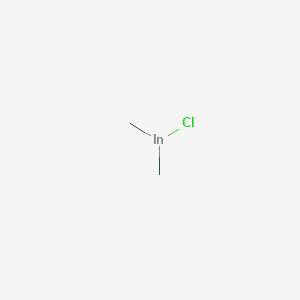
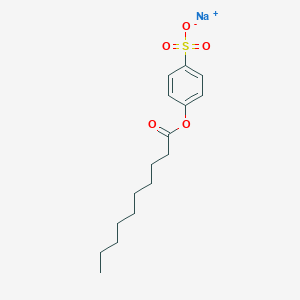
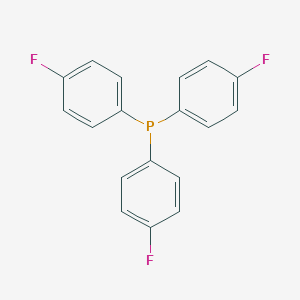
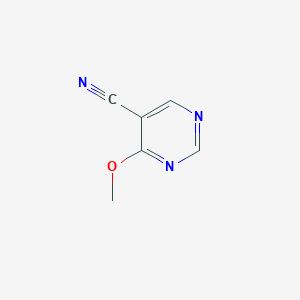
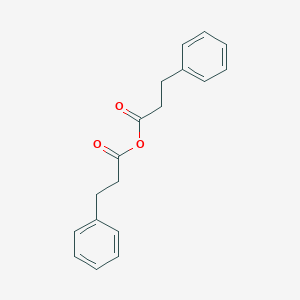
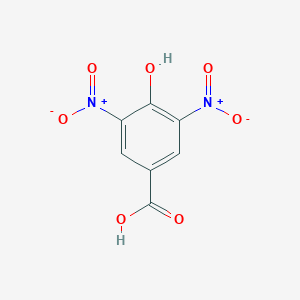
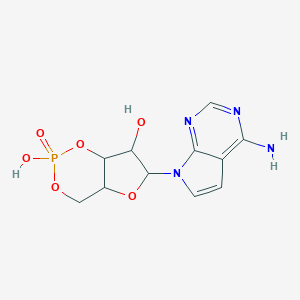
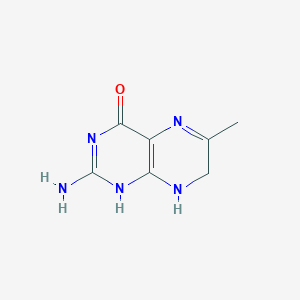
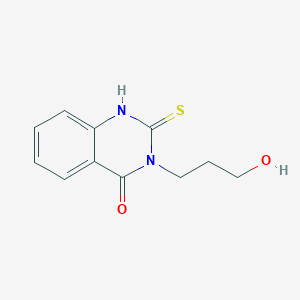
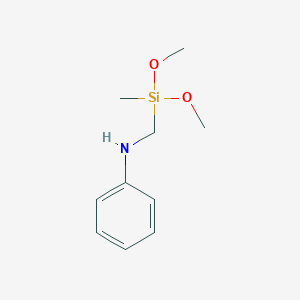
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
